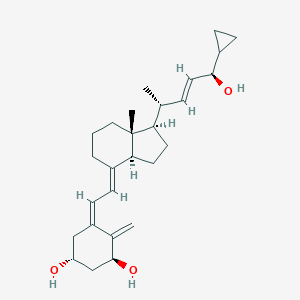

24R-Calcipotriol

Descripción general

Descripción

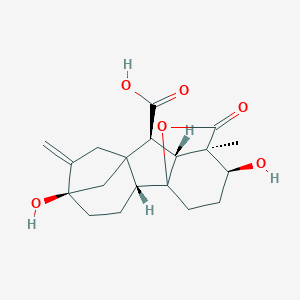

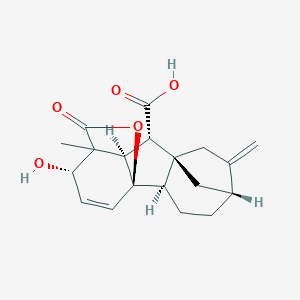

PRI 2202, también conocido como 24R-Calcipotriol, es un análogo sintético de Calcipotriol, que es un ligando de los receptores similares al receptor de vitamina D. Este compuesto ha sido estudiado por sus posibles efectos terapéuticos, particularmente en el contexto del tratamiento del cáncer. Es conocido por su capacidad para inhibir el crecimiento de células tumorales y mejorar los efectos de otros agentes anticancerígenos .

Aplicaciones Científicas De Investigación

PRI 2202 ha sido ampliamente estudiado por sus posibles aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de referencia para estudiar los efectos de los análogos de la vitamina D. En biología y medicina, PRI 2202 ha mostrado promesa en la inhibición del crecimiento de varias líneas celulares cancerosas, incluidas las células de cáncer de mama humano (MCF-7) y las células de leucemia (HL-60). También se ha investigado su capacidad para mejorar los efectos de otros agentes anticancerígenos, como el cisplatino y la doxorubicina .

Mecanismo De Acción

El mecanismo de acción de PRI 2202 implica su interacción con receptores similares al receptor de vitamina D. Al unirse a estos receptores, PRI 2202 puede regular la expresión de genes involucrados en la diferenciación y proliferación celular. Esta regulación conduce a la inhibición del crecimiento de células tumorales y a la mejora de los efectos de otros agentes anticancerígenos. Los objetivos moleculares y las vías implicadas en este proceso incluyen la vía del receptor de vitamina D y las cascadas de señalización aguas abajo que controlan la progresión del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

24R-Calcipotriol interacts with various biomolecules, including enzymes and proteins. It is a ligand of VDR-like receptors . It exhibits antiproliferative activity against human HL-60, HL60/MX2, MCF-7, T47D, SCC-25, and mouse WEHI-3 cancer cell lines .

Cellular Effects

This compound has been shown to regulate cell differentiation and proliferation . It exhibits antiproliferative activity against various cancer cell lines . In the context of psoriasis, it has been shown to have a milder histological synovitis than those treated with vehicle .

Molecular Mechanism

It has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism . The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system .

Temporal Effects in Laboratory Settings

It is known that it should be stored at -20°C, protected from light, and stored under nitrogen due to its instability in solution .

Dosage Effects in Animal Models

In animal models, the antitumor effects of this compound have been evaluated. It was found that the analogs administered alone inhibited tumor growth only slightly, and they were applied in a combined therapy with cytostatics .

Metabolic Pathways

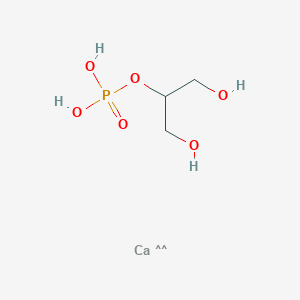

This compound is a synthetic analog of vitamin D, and as such, it is likely involved in similar metabolic pathways. Vitamin D3 undergoes a two-step metabolic activation involving sequential hydroxylations at 25- and 1α-carbons by cytochrome P450-based hydroxylases .

Transport and Distribution

It is known that vitamin D and its analogs can be transported in the blood by the vitamin D-binding protein .

Subcellular Localization

It is known that vitamin D and its analogs can bind to the Vitamin D receptor, which is found in the cells of many different tissues .

Métodos De Preparación

La síntesis de PRI 2202 implica el uso de sulfonas de benzotiazolil C-22 de vitamina D y aldehídos de cadena lateral. Esta estrategia convergente permite la creación de intermedios avanzados. La ruta sintética incluye varios pasos, como la formación del intermedio de sulfonil benzotiazolil, seguido de su reacción con el aldehído para formar el producto deseado . Los métodos de producción industrial para PRI 2202 no están ampliamente documentados, pero la síntesis generalmente requiere un control preciso de las condiciones de reacción para asegurar la estereoquímica y pureza deseadas del producto final .

Análisis De Reacciones Químicas

PRI 2202 experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de PRI 2202 puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir productos deshidroxilados .

Comparación Con Compuestos Similares

PRI 2202 es similar a otros análogos de la vitamina D, como Calcipotriol (PRI 2201) y Tacalcitol (PRI 2191). Se ha demostrado que PRI 2202 tiene una actividad antiproliferativa más fuerte en ciertas líneas celulares cancerosas, como la línea celular de cáncer de mama humano MCF-7, en comparación con sus análogos . Esta propiedad única convierte a PRI 2202 en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas. Otros compuestos similares incluyen PRI 2205, que es un análogo geométrico de Calcipotriol, y PRI 2191, que es otro análogo diastereomérico .

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQQLNNNIPYSNX-CIJZWTHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112827-99-3 | |

| Record name | Calcipotriol, 24R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112827993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanediol, 5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4R)-4-cyclopropyl-4-hydroxy-1-methyl-2-buten-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-, (1S,3S,5Z)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIPOTRIOL, 24R- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYF37XV46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the main finding of the research regarding the antitumor effect of 24R-Calcipotriol (PRI-2202) in combination with lower doses of cytostatics?

A1: The research primarily investigated if combining this compound with reduced doses of cytostatics could enhance antitumor activity while minimizing toxicity. While in vitro studies showed a synergistic effect between this compound and low-dose cytostatics, this did not consistently translate to in vivo models. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-2,3-dihydrobenzo[b]furan](/img/structure/B196252.png)